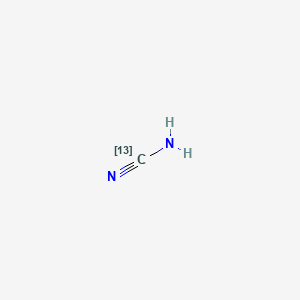
Aminoformonitrile
Overview
Description
Aminoformonitrile is a chemical compound with the molecular formula CH2N2. It has a molecular weight of 43.03260 and a density of 0.999g/cm3 .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), and nitrogen (N) atoms. The exact mass of the molecule is 43.02520 . For a more detailed structural analysis, advanced techniques like molecular dynamics simulations and interaction network analyses would be required .
Physical and Chemical Properties Analysis
This compound has a melting point of 45-46ºC . Its exact mass is 43.02520, and it has a density of 0.999g/cm3 . The polarity, solubility, and other properties would require further investigation .
Scientific Research Applications
Crystal Structure and Quantum Chemical Calculations : A study focused on the structure of cyano-carbamimidic acid ethyl ester, a tautomer of Aminoformonitrile, using X-ray diffraction and quantum chemical calculations. This research provided insights into the stability and formation of different tautomers and conformers of this compound-related compounds, highlighting its potential applications in material science and molecular engineering (Hecke et al., 2008).
Radiolabeled Amino Acids in Oncology : While not directly about this compound, this study discusses the clinical applications of radiolabeled amino acids, such as in metabolic imaging for cancer diagnosis and treatment. This research underlines the broader significance of amino acid derivatives in medical diagnostics and therapeutic interventions (Jager et al., 2001).
Abiotic Formation of Transformation Products : This paper investigates the abiotic transformations of sulfamethoxazole (SMX), an antibiotic drug, under denitrifying conditions. It explores the interaction of SMX with nitrogen species like nitric oxide, which can form diazonium cations, a process potentially relevant to the chemistry of this compound (Nödler et al., 2012).
Genetic Algorithm in Protein Structure Prediction : In bioinformatics, genetic algorithms are used for protein structure prediction, which often involves understanding the behavior of amino acid sequences. This study applies a genetic algorithm for predicting the structure of protein molecules, which could include amino acid derivatives like this compound (Rout et al., 2017).
Bioinformatics Applications in Life Sciences : The development of bioinformatics tools, which often involve amino acid data analysis, has significantly impacted research in life sciences and technologies. This study highlights the use of bioinformatics applications in analyzing DNA, RNA, and amino acid sequences, which is essential for understanding the role of compounds like this compound in biological processes (Sousa et al., 2016).
Effects of Honeybee Sting on Amino Acid Profile : This research investigates the impact of honeybee venom on serum levels of free amino acids, showcasing the role of amino acids in physiological responses to external stimuli. This study indirectly indicates the significance of amino acid derivatives in understanding biological reactions (Matysiak et al., 2014).
Amino Acids in Crop Yield Improvement : Demonstrating the application of amino acids in agriculture, this study explores how the application of amino acids like L-methionine improves the growth and yield of lettuce, highlighting the potential agricultural applications of amino acid derivatives (Khan et al., 2019).
Amino Acid Degrading Enzymes in Cancer Therapy : This paper reviews the role of amino acid degrading enzymes in cancer therapy, underlining the importance of amino acids and their derivatives in developing therapeutic strategies against cancer (Pokrovsky et al., 2019).
Future Directions
While the future directions specific to aminoformonitrile are not mentioned in the searched resources, the field of chemical research and development is continually evolving. Advances in areas such as therapeutic peptides, drug conjugates, and additive manufacturing are indicative of the potential future directions .
Mechanism of Action
Target of Action
Aminoformonitrile, also known as cyanamide, is a cyanide compound that has been used in various applications, including as a fertilizer and defoliant . It primarily targets the enzymes Cathepsin K and Carbonic Anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation, respectively .
Mode of Action
This interaction can result in alterations in the biological processes these enzymes are involved in .
Biochemical Pathways
Given its interaction with cathepsin k and carbonic anhydrase 2, it is likely to influence pathways involving protein degradation and ph regulation .
Pharmacokinetics
It is known to be highly soluble in water, suggesting it could be rapidly absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. By influencing the activity of these enzymes, this compound can potentially affect a variety of cellular processes, including protein degradation and pH regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
Aminoformonitrile plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within the biochemical environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
aminoformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCDFZZKTWFGF-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661874 | |
| Record name | (~13~C)Cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21420-35-9 | |
| Record name | (~13~C)Cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)








